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Compound of Interest

Compound Name: 3-Chloro-6-Iodopyridazine

Cat. No.: B154529 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural characteristics of halogenated pyridazines, supported by experimental data and

protocols.

This guide provides a comparative analysis of the X-ray crystallographic data of 3-chloro-6-
iodopyridazine and its derivatives. Understanding the precise three-dimensional structure of

these compounds is crucial for rational drug design and the development of novel therapeutic

agents, as the molecular geometry dictates the interaction with biological targets. This

document summarizes key structural parameters, outlines the experimental methodology for

their determination, and offers a visual representation of the analytical workflow.

Structural Comparison of Pyridazine Derivatives
While the crystal structure of 3-chloro-6-iodopyridazine is not publicly available, a

comparative analysis of closely related halogenated pyridazine derivatives provides valuable

insights into the effects of substituent changes on the molecular geometry of the pyridazine

ring. Here, we compare the structural parameters of 3,6-dichloropyridazine and 3-Chloro-6-[2-

(propan-2-ylidene)hydrazinyl]pyridazine.

The data reveals subtle but significant variations in bond lengths and angles within the

pyridazine ring upon substitution. These differences, arising from the electronic and steric

influences of the substituents, can impact the molecule's overall conformation, crystal packing,

and ultimately its biological activity.
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Parameter 3,6-Dichloropyridazine
3-Chloro-6-[2-(propan-2-
ylidene)hydrazinyl]pyridazi
ne[1][2]

Bond Lengths (Å)

N1-N2 1.345 1.351(2)

N2-C3 1.332 1.328(2)

C3-C4 1.401 1.393(3)

C4-C5 1.383 1.380(3)

C5-C6 1.399 1.398(3)

C6-N1 1.334 1.338(2)

C3-Cl1 1.731 1.733(2)

C6-Cl2/C6-N3 1.731 1.352(2)

Bond Angles (°)

C6-N1-N2 119.5 118.91(16)

N1-N2-C3 119.3 119.68(16)

N2-C3-C4 123.8 123.49(18)

C3-C4-C5 116.9 117.4(2)

C4-C5-C6 117.0 117.3(2)

N1-C6-C5 123.5 123.23(18)

N2-C3-Cl1 115.9 115.90(15)

C4-C3-Cl1 120.3 120.61(16)

N1-C6-Cl2/N1-C6-N3 115.8 117.42(16)

C5-C6-Cl2/C5-C6-N3 120.7 119.35(17)

Torsion Angles (°)

N2-N1-C6-C5 -0.3 0.5(3)
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N1-N2-C3-C4 0.0 -0.1(3)

N2-C3-C4-C5 -0.2 -0.3(3)

C3-C4-C5-C6 0.3 0.5(3)

C4-C5-C6-N1 -0.2 -0.4(3)

C5-C6-N1-N2 0.0 0.1(3)

Note: Data for 3,6-dichloropyridazine is based on gaseous electron diffraction studies and is

provided for comparative purposes.[3] Data for 3-Chloro-6-[2-(propan-2-

ylidene)hydrazinyl]pyridazine is from single-crystal X-ray diffraction.[1][2]

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the molecular structure of crystalline solids is primarily achieved through

single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in this

analytical technique.

1. Crystallization: The initial and often most challenging step is the growth of high-quality single

crystals of the compound of interest. The crystal should ideally be 0.1-0.3 mm in each

dimension, free of cracks and other defects. Common crystallization techniques for small

organic molecules include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate

slowly, leading to a gradual increase in concentration and subsequent crystal formation.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a less

volatile solvent in which the compound is insoluble. Slow diffusion of the anti-solvent vapor

into the solution induces crystallization. This can be performed in "hanging drop" or "sitting

drop" formats.[4]

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled,

reducing the solubility and promoting crystal growth.
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2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a

microscope and mounted on a goniometer head, typically using a cryo-loop and a viscous oil.

The mounted crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) on

the diffractometer to minimize thermal motion and radiation damage.

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded

on a detector as the crystal is rotated. Modern diffractometers, equipped with sensitive

detectors such as CCD or CMOS, can collect a complete dataset consisting of thousands of

reflections in a matter of hours.[4]

3. Data Processing and Structure Solution: The collected diffraction images are processed to

determine the unit cell dimensions, crystal system, and space group. The intensities of the

individual reflections are integrated and corrected for various experimental factors.

The "phase problem," a central challenge in X-ray crystallography, is then addressed to

determine the phases of the diffracted X-rays. For small molecules, this is typically solved using

direct methods, which are computational algorithms that use statistical relationships between

the reflection intensities to derive initial phase estimates.

4. Structure Refinement and Validation: An initial model of the molecular structure is built based

on the electron density map calculated from the phased reflections. This model is then refined

using a least-squares minimization process, where the atomic positions, and their thermal

displacement parameters are adjusted to achieve the best possible fit between the calculated

and observed diffraction data.

The final refined structure is validated using various crystallographic metrics to ensure its

quality and accuracy. The results, including atomic coordinates, bond lengths, bond angles,

and torsion angles, are typically deposited in a crystallographic database, such as the

Cambridge Structural Database (CSD), and reported in a standard format like the

Crystallographic Information File (CIF).

Experimental Workflow
The following diagram illustrates the typical workflow of a single-crystal X-ray crystallography

experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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